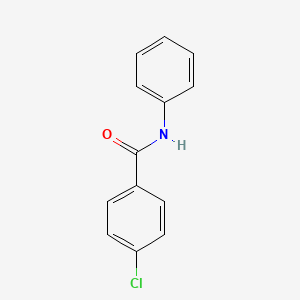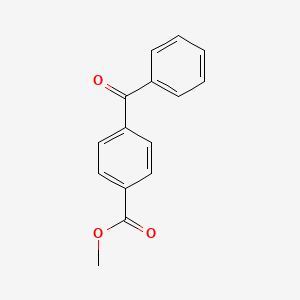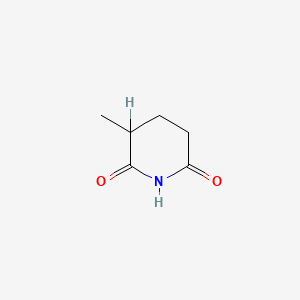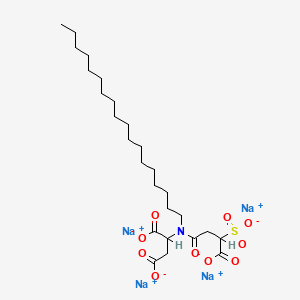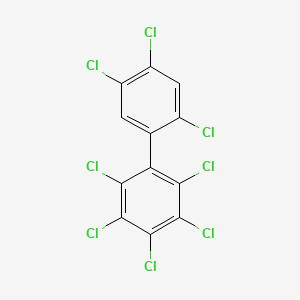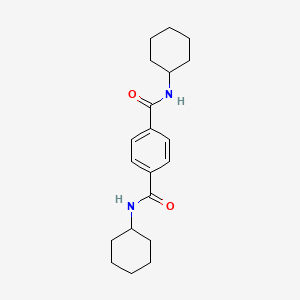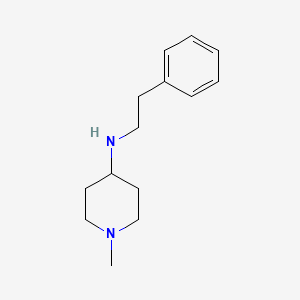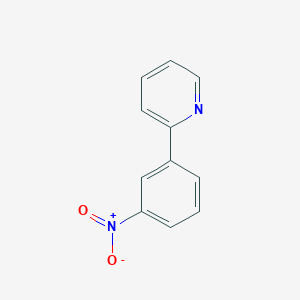
2-(3-ニトロフェニル)ピリジン
概要
説明
“2-(3-Nitrophenyl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It is related to “3- {2- [Benzyl (methyl)amino]ethyl}-5-methyl-2,6-dimethyl-4- (3-nitrophenyl)pyridine 3,5-dicarboxylate oxalate”, a compound used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of pyridine derivatives, including “2-(3-Nitrophenyl)pyridine”, often involves the use of versatile synthons . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(3-Nitrophenyl)pyridine” is characterized by a pyridine ring attached to a nitrophenyl group . The average molecular weight is 226.231 Da .Chemical Reactions Analysis
Pyridine derivatives, including “2-(3-Nitrophenyl)pyridine”, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions . The hydrogen sulfite ion nucleophile can attack the 2-position of the nitropyridinium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Nitrophenyl)pyridine” include a molecular formula of C11H8N2O2 and an average mass of 200.193 Da .科学的研究の応用
医薬品研究
“2-(3-ニトロフェニル)ピリジン”は、さまざまな医薬品化合物の合成における前駆体または中間体として役立ちます。 類似のニトロフェニルピリジンに関する研究から示唆されているように、その構造は、潜在的な殺菌活性を有する薬剤の開発に利用できる可能性があります .
有機合成
この化合物は、ピリジン-2-イルメタンのCsp3-H結合の酸化など、有機合成反応に関与し、ピリジン-2-イルケトンの形成につながります . これらのケトンは、さまざまな化学合成において貴重です。
配位化学
ニトロフェニルピリジン構造は、遷移金属との錯体を形成するのに適しており、触媒または材料科学で使用できます . ピリジン誘導体から誘導されたシッフ塩基は、このような錯体を形成することが知られています。
Safety and Hazards
将来の方向性
Future research on “2-(3-Nitrophenyl)pyridine” and related compounds could focus on the design of new pyrrolidine compounds with different biological profiles . There is also potential for the development of new pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of their pharmacokinetic profiles and biological activity .
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Nitrophenylpyridines have been reported to display fungicidal properties . The interaction of the compound with its targets likely results in changes that inhibit the growth or proliferation of fungi .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a variety of biochemical pathways . For instance, they can affect pathways related to antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Nitrophenylpyridines have been reported to display fungicidal properties , suggesting that the compound may inhibit the growth or proliferation of fungi at the molecular and cellular levels.
Action Environment
It’s worth noting that the reaction of pyridine and substituted pyridines with n2o5 in an organic solvent gives the n-nitropyridinium ion . This suggests that the compound’s action could potentially be influenced by the presence of certain solvents in the environment.
特性
IUPAC Name |
2-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEKHNZMCAMZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332675 | |
| Record name | 2-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-79-6 | |
| Record name | 2-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-NITROPHENYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
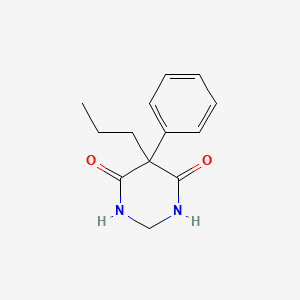
![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)
![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)
